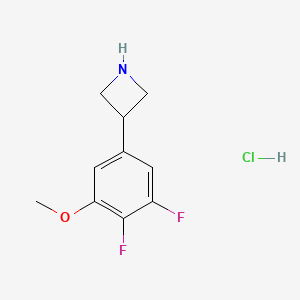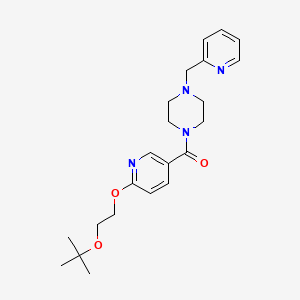
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . It has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Development of PROTAC Degraders
This compound is a heterobifunctional crosslinker useful for the development of PROTAC (PROteolysis TArgeting Chimeras) degraders for targeted protein degradation . PROTACs are a class of bifunctional molecules that can degrade specific proteins within cells, offering potential applications in drug discovery and chemical biology .
Organic Synthesis
The compound is a valuable building block in organic synthesis . It’s used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Antibacterial Activities
Although not directly mentioned in the search results, compounds similar to the one you asked about have been screened for their antibacterial activities against various strains of bacteria . It’s possible that “(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone” could also have potential antibacterial applications.
Drug Discovery
The compound’s role in the development of PROTAC degraders suggests potential applications in drug discovery. By targeting specific proteins for degradation, it could be used to develop new therapeutic strategies for various diseases.
Chemical Biology
The compound’s use as a heterobifunctional crosslinker indicates its potential applications in chemical biology. It could be used to create bifunctional molecules for studying biological systems at the molecular level.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to target cyclin-dependent kinases and have been used in the development of PROTAC degraders for targeted protein degradation .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting their function . This inhibition can lead to changes in cellular processes, such as cell cycle progression or protein degradation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell cycle regulation and protein degradation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . The compound’s tert-butoxy group may enhance its lipophilicity, potentially improving its absorption and distribution within the body.
Result of Action
Similar compounds have been shown to have anti-tubercular , antibacterial , and anticancer effects . These effects are likely due to the compound’s interaction with its targets and subsequent changes in cellular processes.
Propriétés
IUPAC Name |
[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-15-14-28-20-8-7-18(16-24-20)21(27)26-12-10-25(11-13-26)17-19-6-4-5-9-23-19/h4-9,16H,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKNKKOSKLDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)
![N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B3003410.png)
![3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide](/img/structure/B3003412.png)
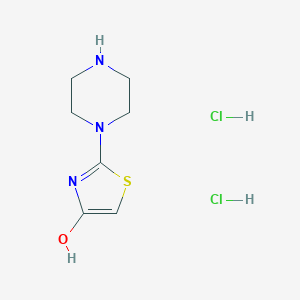
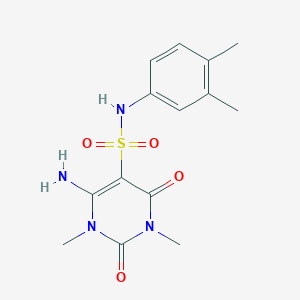
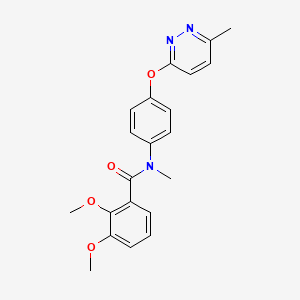

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)
![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)
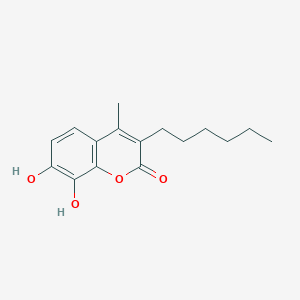
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)
![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

